

# Application Notes and Protocols for Utrectinib (Ulixertinib) in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

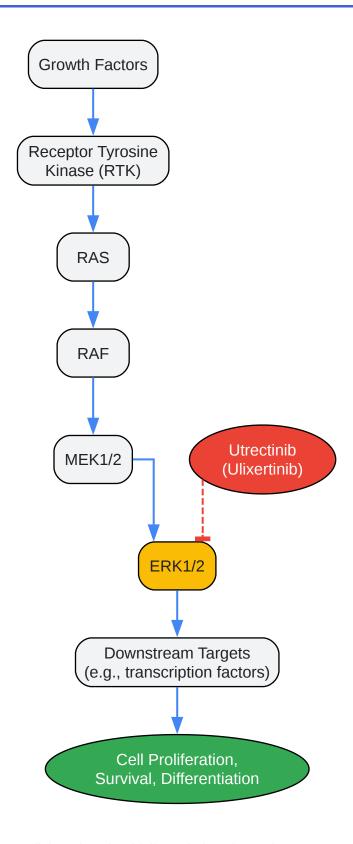
## Introduction

Utrectinib, also known as ulixertinib (BVD-523), is a potent and selective inhibitor of ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. Utrectinib has demonstrated significant anti-tumor activity in preclinical models of cancers with MAPK pathway mutations, including those with BRAF and KRAS mutations. These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of utrectinib in in vivo mouse models, based on published preclinical studies.

## **Mechanism of Action and Signaling Pathway**

Utrectinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2. By binding to these kinases, utrectinib prevents their phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on the MAPK pathway.





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**Figure 1:** Utrectinib's inhibition of the MAPK signaling pathway.



# In Vivo Dosage and Administration in Mouse Models

The following tables summarize the dosages and administration routes of utrectinib used in various preclinical mouse models. The optimal dosage and route will depend on the specific tumor model and experimental goals.

Table 1: Utrectinib Monotherapy Dosages in Mouse Xenograft Models

Cancer Type	Mouse Strain	Administrat ion Route	Dosage	Dosing Schedule	Reference
Neuroblasto ma	NSG	Intraperitonea I Injection	50 mg/kg	Daily for 3 weeks	[1]
Pediatric Low-Grade Glioma	NSG	Oral Gavage	80 mg/kg	Twice daily for 5 days	[2]
Melanoma (BRAFV600E	-	Oral Gavage	5, 25, 50, 100 mg/kg	Twice daily for 18 days	[3]
Colorectal Cancer (BRAFV600E	-	Oral Gavage	50, 75, 100 mg/kg	Twice daily	[3]
Pancreatic Cancer (KRASG12C)	-	Oral Gavage	10, 25, 50, 75, 100 mg/kg	Twice daily for 15 days	[3]
Pancreatic Cancer	Nude	Oral Gavage	100 mg/kg	Twice daily	[4]

Table 2: Utrectinib Combination Therapy Dosages in Mouse Xenograft Models



Cancer Type	Combinat ion Agent	Mouse Strain	Administr ation Route	Utrectinib Dosage	Dosing Schedule	Referenc e
Melanoma (BRAFV60 0E)	Dabrafenib	-	Oral Gavage	50 mg/kg or 100 mg/kg	Twice daily	[3]
Pancreatic Cancer	Afatinib	Nude	Oral Gavage	100 mg/kg	Twice daily	[4]
Pancreatic Cancer	GDC-0941	Nude	Oral Gavage	50 mg/kg	Twice daily	[4]

## **Experimental Protocols**

Below are detailed protocols for the use of utrectinib in preclinical mouse xenograft studies.

# Protocol 1: Neuroblastoma Xenograft Model[1]

Objective: To evaluate the in vivo efficacy of utrectinib in a neuroblastoma xenograft mouse model.

## Materials:

- Neuroblastoma cell line (e.g., CHLA136-Fluc)
- 8-12 week old NSG (NOD scid gamma) mice
- Utrectinib (ulixertinib)
- Vehicle (e.g., DMSO)
- Bioluminescence imaging system (e.g., IVIS)

#### Workflow:





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Figure 2: Workflow for a neuroblastoma xenograft study.

#### Procedure:

- Cell Preparation: Culture the neuroblastoma cell line expressing firefly luciferase (e.g., CHLA136-Fluc) under standard conditions.
- Tumor Cell Inoculation: Harvest and resuspend the cells. Intravenously inject 1 x 106 cells into 8-12 week old NSG mice.
- Tumor Establishment: Allow two weeks for the tumors to establish and grow.
- Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer utrectinib (50 mg/kg) or vehicle via intraperitoneal injection daily for three weeks.
- Monitoring:
  - Monitor tumor growth weekly using a bioluminescence imaging system.
  - Record the body weight of the mice to assess toxicity.
  - Monitor the overall survival of the mice.

## Protocol 2: Pancreatic Cancer Xenograft Model[4]

Objective: To assess the efficacy of utrectinib as a single agent and in combination in a pancreatic cancer xenograft model.



## Materials:

- Pancreatic cancer cell line (e.g., MIA Paca-2)
- 8-12 week old female nude mice
- Utrectinib (ulixertinib)
- Combination agent (e.g., afatinib or GDC-0941)
- Vehicle for oral gavage
- · Calipers for tumor measurement

#### Workflow:



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Figure 3: Workflow for a pancreatic cancer xenograft study.

#### Procedure:

- Cell Preparation: Culture the pancreatic cancer cell line (e.g., MIA Paca-2) under appropriate conditions.
- Tumor Cell Inoculation: Inoculate 5 million cells subcutaneously into the flanks of 8-12 week old nude female mice.
- Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm<sup>3</sup>.
- Treatment:



- Randomize mice into different treatment groups (vehicle, utrectinib alone, combination agent alone, utrectinib + combination agent).
- Administer treatments by oral gavage. For example, utrectinib at 100 mg/kg twice daily.
- Euthanasia and Analysis:
  - Euthanize the mice when the tumors in the vehicle-treated group reach the maximum allowed volume.
  - Measure final tumor weights and volumes for analysis.

## **Pharmacokinetic Considerations**

Pharmacokinetic studies in mice have shown that utrectinib can penetrate the blood-brain barrier, although to a limited extent.[2] In a study with BT40 patient-derived xenograft mice, total utrectinib concentrations in the brain were found to be about 1.76% of the plasma concentration.[2] However, these brain concentrations still exceeded the in vitro IC50 values for the first 12 hours after dosing, suggesting that therapeutically relevant concentrations can be achieved in the brain.[2] Plasma concentrations of utrectinib in mice can be measured using HPLC-MS/MS.[4]

## Conclusion

Utrectinib (ulixertinib) is a promising ERK1/2 inhibitor with demonstrated preclinical efficacy in various cancer models. The provided dosages and protocols serve as a guide for researchers designing in vivo studies in mice. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific cancer model to achieve the desired therapeutic effect while minimizing toxicity. Careful monitoring of tumor growth, animal well-being, and relevant biomarkers is essential for the successful execution of these preclinical studies.

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